Protoporphyrin disodium
Overview
Description
Protoporphyrin disodium is an organic compound classified as a porphyrin. Porphyrins are macrocyclic compounds that play crucial roles in biological systems. This compound is particularly significant as it serves as a precursor to heme, an essential component of hemoglobin and myoglobin, and chlorophyll in plants . This compound is characterized by its deeply colored solid form and its lack of solubility in water.
Scientific Research Applications
Protoporphyrin disodium has a wide range of scientific research applications. In chemistry, it is used as a photosensitizer in photodynamic therapy and as a catalyst in various chemical reactions. In biology and medicine, it is used to study heme biosynthesis and its role in diseases such as porphyria and anemia. Additionally, it is used in fluorescence-guided resection of tumors, particularly in neurosurgery for glioblastoma, due to its ability to accumulate in cancer cells and emit fluorescence under specific conditions .
Mechanism of Action
Target of Action
Protoporphyrin disodium primarily targets the Ferritin light chain in humans . Ferritin is a universal intracellular protein that stores iron and releases it in a controlled fashion. The protein is essential for iron homeostasis.
Mode of Action
It is known to increase the photosensitizing activities of certain compounds . Photosensitization is a process where a chemical compound absorbs light energy and transfers it to other molecules, creating physical or chemical changes.
Biochemical Pathways
This compound plays a crucial role in the Porphyrin Metabolism pathway . Porphyrins are precursors to heme, which is vital for the function of many proteins including hemoglobin, myoglobin, and various enzymes . Disruptions in this pathway can lead to various diseases such as Acute Intermittent Porphyria, Porphyria Variegata (PV), Hereditary Coproporphyria (HCP), and Congenital Erythropoietic Porphyria (CEP) or Gunther Disease .
Result of Action
This compound, as a precursor to heme, plays a vital role in biological metabolism and biogeochemical cycling in the ocean . It is involved in the synthesis of heme and chlorophyll, which are critical for the functioning of a wide variety of proteins . These proteins, termed hemoproteins, are vital to the whole cell comportment, such as the proteins hemoglobin, myoglobin, or cytochromes, but also enzymes such as catalase and peroxidases .
Action Environment
Environmental factors can influence the action of this compound. For instance, in marine environments, the content of cellular this compound can be enhanced with the nutrient supply from riverine inputs and sediment suspensions, which thereafter dictate the productivity of phytoplankton and bacteria in coastal waters . This suggests that environmental factors can significantly influence the compound’s action, efficacy, and stability.
Future Directions
Protoporphyrin IX and its congeners have been found active as ligands that promote protein stability and crystallization and activity against telomerases and mammalian cells . The contents of cellular PPIX can be enhanced with the nutrient supply from riverine inputs and sediment suspensions, which thereafter dictate the productivity of phytoplankton and bacteria in coastal waters .
Preparation Methods
The preparation of protoporphyrin disodium involves several steps. One method includes the reaction of protoporphyrin with absolute methanol and concentrated sulfuric acid under ultrasound conditions to form protoporphyrin diester. This diester is then subjected to a saponification reaction with a sodium hydroxide methanol solution and methylbenzene, also under ultrasound conditions, to yield this compound . This method avoids the use of high-temperature reflux and toxic reagents, making it more environmentally friendly and easier to operate.
Chemical Reactions Analysis
Protoporphyrin disodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of biliverdin and bilirubin, while reduction can result in the formation of different porphyrin derivatives .
Comparison with Similar Compounds
Protoporphyrin disodium is unique among porphyrins due to its specific structure and properties. Similar compounds include other porphyrins like uroporphyrin, coproporphyrin, and heme. While these compounds share a common tetrapyrrole core, they differ in their side chains and metal coordination. For example, heme contains an iron ion, while this compound does not. These differences result in distinct biological functions and applications .
Properties
IUPAC Name |
disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4.2Na/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRXGEKBQVXWAQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4Na2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
553-12-8 (Parent) | |
Record name | Protoporphyrin disodium [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050865015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046589 | |
Record name | Protoporphyrin disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50865-01-5 | |
Record name | Protoporphyrin disodium [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050865015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protoporphyrin disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROTOPORPHYRIN DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N4UY1C7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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